5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one
描述
属性
IUPAC Name |
10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-2-19-12-8-7-11-13-14(12)15(18)9-5-3-4-6-10(9)16(13)20-17-11/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOUQDXIWHQNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves a combination of shape-based virtual screening and structure-based molecular modification. The process typically starts with the identification of a suitable scaffold, followed by the design and synthesis of derivatives . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
化学反应分析
Types of Reactions
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthraquinone compounds.
科学研究应用
5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of protein lysine methyltransferase G9a, which is considered an appealing antineoplastic target.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying epigenetic regulation and cancer biology.
作用机制
The mechanism of action of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with molecular targets such as protein lysine methyltransferase G9a. The compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the dimethylation of histone H3 at lysine 9 (H3K9). This inhibition can induce cell apoptosis and exhibit anti-proliferative effects in cancer cells .
相似化合物的比较
Table 1: Key Derivatives of 6H-Anthra[1,9-cd]isoxazol-6-one
Reactivity and Stability
- Parent Scaffold Reactivity: The unsubstituted 6H-anthra[1,9-cd]isoxazol-6-one undergoes N–O bond cleavage in DMSO, forming reactive anthraquinones that can covalently modify biological nucleophiles .
- Substituent Effects: Ethoxy Group: Electron-donating ethoxy substituent at position 5 stabilizes the isoxazole ring against nucleophilic attack, improving metabolic stability compared to amino-substituted analogs . Cyclohexylamino Group: Bulkier substituents like cyclohexylamino enhance target binding (e.g., G9a) but may reduce solubility . Chloro Substituents: Halogenation (e.g., at position 3) increases lipophilicity and antiparasitic potency, as seen in Amb3377585 .
常见问题
Q. What are the established synthesis protocols for 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of anthra-isoxazole derivatives typically involves cyclization reactions to form the isoxazole ring. For 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one, key steps include:
- Cyclization : Use of precursors like anthraquinone derivatives with ethoxy groups, followed by nitrile oxide cycloaddition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) improve yield .
- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.
Q. Optimization Table :
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, EtOH | DMF | +25% |
| Catalyst | ZnCl₂, K₂CO₃ | ZnCl₂ (0.1 eq) | +18% |
| Temperature | 60–140°C | 100°C | +15% |
Q. How can researchers characterize the purity and structural integrity of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethoxy group placement and isoxazole ring formation (e.g., δ 4.5–5.0 ppm for isoxazole protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystals form) .
- HPLC-PDA : Assess purity (>95% threshold) using C18 columns and acetonitrile/water gradients.
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal Stability : Accelerated degradation at 40–60°C for 4 weeks; monitor via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photodegradants.
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–9).
Q. How can researchers design experiments to evaluate the pharmacological activity of 5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one?
Methodological Answer: Adopt a multi-target approach inspired by structurally related compounds:
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A/2C) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Enzyme Inhibition : Test inhibition of kinases or oxidases (e.g., COX-2) via fluorescence-based assays.
- Cellular Models : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative activity (IC₅₀ determination).
Q. Experimental Design Flow :
In Silico Docking : Prioritize targets using molecular modeling (e.g., AutoDock Vina).
Dose-Response Curves : 10⁻⁹–10⁻⁴ M concentrations, triplicate measurements.
Mechanistic Studies : Apoptosis markers (caspase-3) or cell-cycle analysis (flow cytometry).
Q. How should contradictory data on synthetic yields or bioactivity be resolved?
Methodological Answer: Contradictions often arise from:
- Impurity Profiles : Compare HPLC chromatograms from different studies; impurities may inhibit activity .
- Reagent Quality : Trace moisture in solvents can quench cyclization reactions.
- Assay Variability : Normalize bioactivity data using reference standards (e.g., cisplatin for cytotoxicity).
Q. Case Study :
- Reported Yield Discrepancy (40% vs. 65%) : Trace analysis showed residual DMF in lower-yield batches suppressed crystallization .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
